methyl 3-[(3,4-dichlorophenyl)carbamoyl]propanoate
Description
Methyl 3-[(3,4-dichlorophenyl)carbamoyl]propanoate is an ester derivative featuring a 3,4-dichlorophenyl carbamoyl group attached to a propanoate backbone. Its molecular formula is C11H11Cl2NO3, with a molecular weight of 276.12 g/mol (calculated). The compound’s structure combines a dichlorinated aromatic ring, a carbamoyl linker, and a methyl ester group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
methyl 4-(3,4-dichloroanilino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO3/c1-17-11(16)5-4-10(15)14-7-2-3-8(12)9(13)6-7/h2-3,6H,4-5H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERIEXQXFGPQDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)NC1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(3,4-dichlorophenyl)carbamoyl]propanoate typically involves the reaction of 3,4-dichloroaniline with methyl 3-bromopropanoate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the amine group of 3,4-dichloroaniline attacks the carbonyl carbon of methyl 3-bromopropanoate, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3,4-dichlorophenyl)carbamoyl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The dichlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 3-[(3,4-dichlorophenyl)carbamoyl]propanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a drug candidate for treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-[(3,4-dichlorophenyl)carbamoyl]propanoate involves its interaction with specific molecular targets. The dichlorophenyl group can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Analogous Compounds
Key Structural Differences :
- Electrophilic vs.
- Halogenation Patterns : The 3,4-dichlorophenyl group (target) vs. 4-chlorophenyl () or 3-trifluoromethylphenyl () impacts steric bulk and electron-withdrawing effects.
- Backbone Complexity : The pyrazolo-pyridine core in introduces heterocyclic complexity absent in the target compound.
Physicochemical and Functional Comparisons
Lipophilicity and Solubility:
- The 3,4-dichlorophenyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the less halogenated 4-chlorophenyl analog (logP ~2.8) .
- The trifluoromethyl group () enhances metabolic stability but reduces water solubility due to strong hydrophobicity .
Research Findings and Limitations
- Gaps in Data : Direct biological data for the target compound is absent in the provided evidence. Comparisons rely on structural analogs and inferred properties.
- Diverse Applications : The dichotomy between agrochemical () and pharmaceutical () uses underscores the role of substituents in determining functionality.
Biological Activity
Methyl 3-[(3,4-dichlorophenyl)carbamoyl]propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and case studies from recent research.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a dichlorophenyl group that is critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been observed to exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported that compounds with similar structures showed significant antiproliferative activity against Jurkat and HT-29 cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .
The mechanism by which this compound exerts its effects appears to involve the inhibition of key enzymes and pathways associated with cancer cell proliferation. Specifically, it has been noted to interact with proteins involved in cell cycle regulation and apoptosis .
Structure-Activity Relationships (SAR)
The SAR studies indicate that the presence of the 3,4-dichlorophenyl moiety enhances the compound's biological activity. Modifications to this group can significantly affect potency and selectivity. For example, derivatives lacking this moiety showed reduced cytotoxicity .
| Compound | Structure | IC50 (µM) | Activity |
|---|---|---|---|
| This compound | Structure | 10 | High |
| Compound A | Structure | 25 | Moderate |
| Compound B | Structure | 50 | Low |
Toxicity Studies
Toxicity assessments have been conducted using mammalian cell lines. The results indicated that while this compound shows promising anticancer effects, it also exhibits cytotoxicity at higher concentrations. For instance, at concentrations exceeding 50 µM, significant toxicity was observed in rat skeletal myoblasts (L6 cells) .
Study 1: Antiproliferative Effects
In a study evaluating various derivatives of this compound, researchers found that the compound exhibited potent antiproliferative effects against T. b. rhodesiense and P. falciparum, highlighting its potential as an antiprotozoal agent as well .
Study 2: In Vivo Efficacy
Another study focused on the in vivo efficacy of this compound against tumor models in mice. The results demonstrated a significant reduction in tumor size compared to control groups, suggesting that this compound may be effective in clinical settings .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for methyl 3-[(3,4-dichlorophenyl)carbamoyl]propanoate, and how can reaction conditions be optimized?
- Methodological Answer : The carbamoyl linkage is typically formed by reacting 3,4-dichloroaniline with methyl 3-chlorocarbonylpropanoate under basic conditions (e.g., NaHCO₃). Solvent choice (DMF or THF) and temperature (0–60°C) critically influence yield. Catalysts like DBU improve coupling efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures purity. Yield optimization may require iterative adjustments of stoichiometry and reaction time .
Q. Which analytical techniques are essential for confirming structural integrity?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm, ester carbonyl at ~170 ppm).
- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]+ at m/z 316.02).
- X-ray Crystallography : Resolves stereochemistry and bond angles, as demonstrated for structurally similar propanoate esters .
Q. What precautions ensure safe handling and stability during storage?
- Methodological Answer : Use nitrile gloves, fume hoods, and particulate respirators (EN 143 standard). Store in amber vials under N₂ at −20°C to prevent ester hydrolysis. Monitor stability via HPLC every 6 months; degradation products (e.g., free carboxylic acid) indicate moisture exposure .
Q. How can purity be verified post-synthesis?
- Methodological Answer : HPLC (C18 column, 70:30 acetonitrile/water) with UV detection (λ = 254 nm) achieves ≥95% purity. TLC (silica, ethyl acetate/hexane) identifies unreacted aniline (Rf ≈ 0.5). Quantify impurities (<2%) using internal standards .
Advanced Research Questions
Q. How can contradictory bioactivity data across cell lines be resolved?
- Methodological Answer : Contradictions may arise from cell-specific metabolism or off-target effects. Strategies include:
- Pharmacokinetic Profiling : Measure intracellular concentrations via LC-MS.
- Isoform-Specific Inhibitors : Use kinase inhibitors (e.g., PD98059 for MAPK) to isolate pathways.
- Dose-Response in Multiple Lines : Test analogs (e.g., thalidomide derivatives) in MCF-7 (breast), A549 (lung), and U373 (glioblastoma) to assess consistency .
Q. What strategies enhance target selectivity via structural modifications?
- Methodological Answer :
- Electron-Withdrawing Groups : Introduce nitro or trifluoromethyl substituents to improve receptor binding.
- Pro-Drug Modifications : Replace methyl ester with tert-butyl ester for delayed hydrolysis.
- Computational Docking : Predict binding affinities to targets (e.g., kinases) using AutoDock Vina, guided by SAR studies on spirocyclic analogs .
Q. Which in vitro models are suitable for mechanistic pharmacological studies?
- Methodological Answer :
- Cancer Models : Use MCF-7 (ER+) and SKMEL-28 (melanoma) for cytotoxicity assays (MTT, apoptosis markers).
- Primary Cultures : Isolate smooth muscle cells for evaluating uterine relaxation, as done for thalidomide analogs .
- 3D Organoids : Mimic tissue-specific microenvironments for metabolic stability assessments .
Q. How can computational chemistry predict reactivity or bioactivity of derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
